

A Spectroscopic Showdown: Differentiating 3-Methoxy-2-methylaniline and Its Isomers

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Compound of Interest

Compound Name: 3-Methoxy-2-methylaniline

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For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a cornerstone of chemical analysis and quality control. In the realm of aromatic amines, subtle shifts in substituent positions can dramatically alter a compound's physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of **3-Methoxy-2-methylaniline** and three of its isomers: 2-Methoxy-5-methylaniline, 4-Methoxy-2-methylaniline, and 2-Methoxy-6-methylaniline. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we delineate the key distinguishing features arising from their unique molecular architecture.

This comparative analysis is supported by a summary of experimental data to facilitate the identification and differentiation of these closely related compounds.

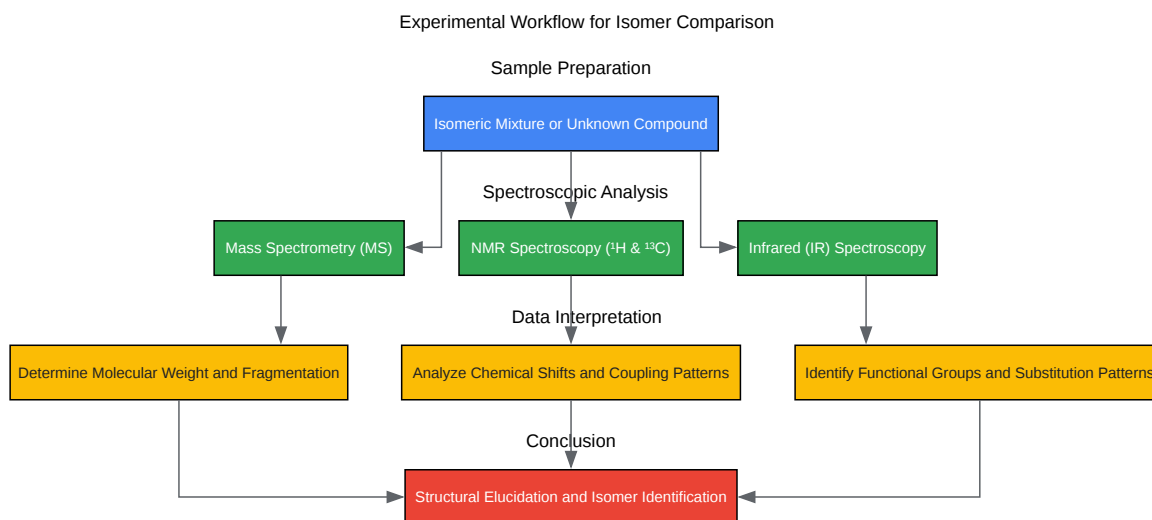
Spectroscopic Data Summary

The following table encapsulates the key spectroscopic data for **3-Methoxy-2-methylaniline** and its selected isomers. These values, compiled from various sources, highlight the diagnostic differences in their spectral fingerprints.

Compound	^1H NMR (δ ppm)	^{13}C NMR (δ ppm)	IR (cm^{-1})	Mass Spec. (m/z)
3-Methoxy-2-methylaniline	2.04-2.05 (m, 3H, CH_3), 3.60 (brs, 2H, NH_2), 3.80 (s, 3H, OCH_3), 6.33-6.37 (m, 2H, Ar-H), 6.94-7.01 (m, 1H, Ar-H)	Data not readily available in searched sources.	Data not readily available in searched sources.	137 (M^+)
2-Methoxy-5-methylaniline	2.22 (s, 3H, CH_3), 3.78 (s, 3H, OCH_3), 3.85 (br s, 2H, NH_2), 6.55-6.70 (m, 3H, Ar-H)	Data not readily available in searched sources.	Diagnostic peaks can be observed. [1] [2]	137 (M^+), 122, 94, 77 [3]
4-Methoxy-2-methylaniline	2.12 (s, 3H, CH_3), 3.65 (br s, 2H, NH_2), 3.75 (s, 3H, OCH_3), 6.60-6.75 (m, 3H, Ar-H)	Data not readily available in searched sources.	Data not readily available in searched sources.	137 (M^+)
2-Methoxy-6-methylaniline	2.18 (s, 3H, CH_3), 3.85 (s, 3H, OCH_3), 4.00 (br s, 2H, NH_2), 6.60-6.80 (m, 3H, Ar-H)	Data not readily available in searched sources.	Diagnostic peaks can be observed. [4]	137 (M^+), 122, 108, 94, 77 [5] [6]

Experimental Workflow for Isomer Differentiation

The systematic approach to distinguishing between these isomers using spectroscopic techniques is outlined in the workflow diagram below. This process ensures a comprehensive analysis, leading to a confident structural assignment.



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References

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- 5. 2-Methoxy-6-methylaniline [webbook.nist.gov]

- 6. 2-Methoxy-6-methylaniline [webbook.nist.gov]
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